molecular formula C11H10N6S3 B11462660 (2E)-2-cyano-3-(4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}thiophen-2-yl)prop-2-enethioamide

(2E)-2-cyano-3-(4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}thiophen-2-yl)prop-2-enethioamide

Cat. No.: B11462660
M. Wt: 322.4 g/mol
InChI Key: MXQUFPBVQLSMIR-FPYGCLRLSA-N
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Description

(2E)-2-cyano-3-(4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}thiophen-2-yl)prop-2-enethioamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a thiophene ring, and a tetrazole moiety

Preparation Methods

The synthesis of (2E)-2-cyano-3-(4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}thiophen-2-yl)prop-2-enethioamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Tetrazole Moiety: This can be achieved by reacting a suitable nitrile with sodium azide under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Prop-2-enethioamide: This step involves the reaction of the intermediate with a suitable amide or thioamide precursor under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(2E)-2-cyano-3-(4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}thiophen-2-yl)prop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thiophene ring, using reagents such as alkyl halides or amines.

    Addition: The compound can participate in addition reactions, such as Michael addition, with nucleophiles like thiols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-2-cyano-3-(4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}thiophen-2-yl)prop-2-enethioamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}thiophen-2-yl)prop-2-enethioamide involves its interaction with molecular targets and pathways. The cyano group and tetrazole moiety may interact with specific enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The exact molecular targets and pathways depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

(2E)-2-cyano-3-(4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}thiophen-2-yl)prop-2-enethioamide can be compared with similar compounds such as:

Properties

Molecular Formula

C11H10N6S3

Molecular Weight

322.4 g/mol

IUPAC Name

(E)-2-cyano-3-[4-[(1-methyltetrazol-5-yl)sulfanylmethyl]thiophen-2-yl]prop-2-enethioamide

InChI

InChI=1S/C11H10N6S3/c1-17-11(14-15-16-17)20-6-7-2-9(19-5-7)3-8(4-12)10(13)18/h2-3,5H,6H2,1H3,(H2,13,18)/b8-3+

InChI Key

MXQUFPBVQLSMIR-FPYGCLRLSA-N

Isomeric SMILES

CN1C(=NN=N1)SCC2=CSC(=C2)/C=C(\C#N)/C(=S)N

Canonical SMILES

CN1C(=NN=N1)SCC2=CSC(=C2)C=C(C#N)C(=S)N

Origin of Product

United States

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